Platelet Function Recovery Time
Eptifibatide provides the fastest platelet function recovery among clinically used intravenous GP IIb/IIIa inhibitors. Following infusion discontinuation, eptifibatide-treated platelets return to normal aggregation function within approximately 4 hours, compared with ~4–8 hours for tirofiban and 72–96 hours for abciximab, whose high-affinity binding renders its effect irreversible for the platelet lifespan [1]. This difference arises from eptifibatide's higher dissociation constant (Kd = 120 nM vs tirofiban Kd = 15 nM vs abciximab Kd ≈ 5 nM), enabling rapid dissociation from the receptor upon cessation of infusion [2]. The plasma elimination half-life of eptifibatide is approximately 2.5 hours, further supporting rapid systemic clearance [3].
| Evidence Dimension | Time to platelet function recovery after infusion discontinuation |
|---|---|
| Target Compound Data | Eptifibatide: ~4 hours (plasma t½ = 2.5 h) |
| Comparator Or Baseline | Tirofiban: ~4–8 hours (plasma t½ = 2 h); Abciximab: 72–96 hours (plasma t½ = 0.5 h, platelet-bound t½ = 4 h, functionally irreversible for platelet life) |
| Quantified Difference | Eptifibatide recovers ≥4 h faster than tirofiban (upper range) and ~68–92 h faster than abciximab |
| Conditions | Human pharmacodynamic studies; platelet aggregation measured ex vivo by ADP-induced turbidimetric aggregometry; doses: eptifibatide 180 µg/kg bolus + 2 µg/kg/min infusion; tirofiban 0.4 µg/kg/min loading + 0.1 µg/kg/min; abciximab 0.25 mg/kg bolus + 0.125 µg/kg/min |
Why This Matters
For procurement decisions involving perioperative bridging or patients requiring urgent/emergent surgery, eptifibatide's ~4-hour recovery window provides a clinically meaningful advantage over abciximab's multi-day irreversibility, reducing surgical delay and bleeding risk during operations.
- [1] Moser M, Bertram U, Peter K, et al. Abciximab, eptifibatide, and tirofiban exhibit dose-dependent potencies to dissolve platelet aggregates. J Cardiovasc Pharmacol. 2003;41(4):586-592. Comparative pharmacology table: Table 1, PMC2727773 (Schneider DJ, Sobel BE. Biologics: Targets & Therapy. 2008;2(1):29-38). View Source
- [2] Schneider DJ, Baumann PQ, Whitaker DA, Sobel BE. Variation in the ability of glycoprotein IIb-IIIa antagonists to exert and maintain their inhibitory effects on the binding of fibrinogen. J Cardiovasc Pharmacol. 2005;46(1):41-45. doi:10.1097/01.fjc.0000162770.83324.17 View Source
- [3] Eptifibatide Injection — FDA Package Insert. Avenacy Inc. Section 12.3: Pharmacokinetics. Revised August 2024. View Source
